1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene
Description
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898759-17-6) is a substituted aromatic compound featuring a dichlorobenzene core modified with a 1,3-dioxolane methyl group. This structure combines the electron-withdrawing effects of chlorine atoms with the oxygen-rich, polar dioxolane moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is synthesized via acetal formation, where a dioxolane ring is introduced to a chlorinated benzyl precursor, as inferred from related dioxolane-containing compounds like doxofylline . Its primary applications include serving as a building block for drug candidates, particularly in bronchodilators and phosphodiesterase inhibitors, due to the dioxolane group’s ability to enhance solubility and modulate bioavailability .
Commercial availability is confirmed through suppliers like Hubei Guoyun Furui Technology, which highlights its role in pharmaceutical research, including custom synthesis and reference standards for drug development .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJNYQVIHYPKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645868 | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-17-6 | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through a series of chemical reactions involving the chlorination of benzene derivatives and subsequent formation of the dioxolane ring. One common method involves the reaction of 1,3-dichlorobenzene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of 1,3-dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene typically involves large-scale chlorination processes followed by the formation of the dioxolane ring under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. Reactivity depends on the electronic effects of the dioxolane substituent and steric factors.
Table 1: Substitution Reactions
Mechanistic studies indicate that the dioxolane’s electron-donating effect activates the ring toward substitution at the meta position relative to the methyl group . Steric hindrance from the dioxolane ring limits para substitution.
Oxidation Reactions
The dioxolane-protected aldehyde can be selectively oxidized after deprotection, while the aromatic system remains intact under mild conditions.
Table 2: Oxidation Pathways
Deprotection of the dioxolane with aqueous HCl generates an aldehyde intermediate, which undergoes rapid oxidation to the carboxylic acid . Direct oxidation of the dioxolane with strong agents like KMnO₄ partially cleaves the ring .
Reduction Reactions
Controlled reduction targets either the aromatic chlorines or the dioxolane moiety.
Table 3: Reduction Outcomes
Hydrogenation selectively removes chlorine atoms without affecting the dioxolane . In contrast, LiAlH₄ reduces the dioxolane to a hydroxymethyl group via ring-opening .
Deprotection of the Dioxolane Ring
The 1,3-dioxolane group serves as a protective mask for an aldehyde, which is regenerated under acidic hydrolysis:
Reaction Pathway
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene → (HCl, H₂O) → 1,3-Dichloro-2-(formylmethyl)benzene → (NaClO₂) → 1,3-Dichloro-2-(carboxymethyl)benzene .
Key Conditions
-
Deprotection : 1N HCl in THF (23°C, 36 h) achieves >95% conversion .
-
Stability : The dioxolane remains intact under neutral or basic conditions but hydrolyzes rapidly in acidic media .
Comparative Reactivity with Analogues
Table 4: Reactivity Comparison
The electron-donating dioxolane group deactivates the aromatic ring toward electrophilic substitution but enhances stability during reductions .
Scientific Research Applications
Scientific Research Applications
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene is primarily utilized in the following areas:
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows chemists to modify its structure to create desired compounds. For instance, it can be reacted with nucleophiles to substitute chlorine atoms with other functional groups.
Biological Studies
Research has indicated that this compound may possess antimicrobial and antifungal properties. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new antimicrobial agents. The interaction of this compound with biological systems is a subject of interest for understanding its potential therapeutic roles.
Industrial Applications
In industrial settings, 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene is used in the production of specialty chemicals. Its unique structure allows it to function as a building block in the synthesis of polymers and other materials used in manufacturing processes.
Case Study 1: Synthesis of Antimicrobial Agents
A recent study investigated the synthesis of novel antimicrobial agents using 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene as a starting material. Researchers reported that modifications to the dioxolane ring enhanced the compound's activity against specific bacterial strains. This suggests potential for developing new treatments for antibiotic-resistant infections.
Case Study 2: Polymer Production
In another application, this compound was used as a precursor in creating biodegradable polymers. Researchers demonstrated that incorporating 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene into polymer matrices improved mechanical properties while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its oxidation reactions involve the transfer of electrons to oxidizing agents, leading to the formation of oxidized products .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dichlorobenzene Derivatives
Biological Activity
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene, also known by its CAS number 898759-17-6, is a chlorinated aromatic compound with potential biological activities. The presence of a dioxolane ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and environmental studies.
Chemical Structure and Properties
The molecular formula of 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene is C10H10Cl2O2. Its structure features a benzene ring substituted with two chlorine atoms and a dioxolane moiety, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene exhibit significant antimicrobial properties. A study on chlorinated aromatic compounds found that they possess inhibitory effects against various bacterial strains. For instance, chlorinated derivatives have shown effectiveness in reversing drug resistance in certain bacteria, suggesting potential applications in treating infections caused by resistant strains .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of chlorinated compounds have been documented in several studies. In vitro assays demonstrated that derivatives of chlorinated benzene compounds can induce apoptosis in cancer cell lines. Specifically, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene | HCT-116 | 2.0 | |
| 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene | MCF-7 | 2.5 |
The mechanism through which 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways and inhibit cellular proliferation .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various chlorinated compounds against Staphylococcus aureus and Escherichia coli, 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene was found to significantly inhibit bacterial growth at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of chlorinated dioxolane derivatives revealed that 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 2.5 µg/mL. Further studies are warranted to explore its efficacy in vivo and elucidate the underlying mechanisms .
Q & A
Q. What mechanistic insights explain variability in its regioselectivity during electrophilic substitutions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs to trace substituent directing effects.
- Computational Free Energy Maps : Compare activation barriers for ortho, meta, and para attack pathways.
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
